4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
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Overview
Description
4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridazinyl group, a piperidine ring, and a pyridinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one typically involves multiple steps:
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Formation of the Pyridazinyl Intermediate: : The initial step often involves the preparation of the 6-cyclopropylpyridazin-3-yl intermediate. This can be achieved through cyclization reactions starting from appropriate precursors such as cyclopropyl-substituted hydrazines and diketones under acidic or basic conditions.
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Piperidine Derivative Synthesis: : The next step involves the synthesis of the piperidine derivative. This can be done by reacting the pyridazinyl intermediate with piperidine under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
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Final Coupling and Cyclization: : The final step involves coupling the piperidine derivative with a pyridinone precursor. This step may require the use of a base such as triethylamine and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridazinyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl group or the pyridazinyl ring. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors involved in disease pathways.
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Biological Studies: : It can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids, providing insights into its mechanism of action.
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Industrial Applications: : The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
- 6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one
Uniqueness
4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one is unique due to its combination of a pyridazinyl group, a piperidine ring, and a pyridinone moiety. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds. Its specific configuration may offer advantages in terms of binding affinity, selectivity, and stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-17-11-15(5-8-20-17)19(25)23-9-6-13(7-10-23)12-26-18-4-3-16(21-22-18)14-1-2-14/h3-5,8,11,13-14H,1-2,6-7,9-10,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXOBXYYRPNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC(=O)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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